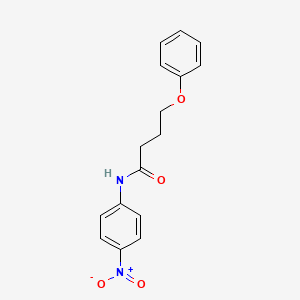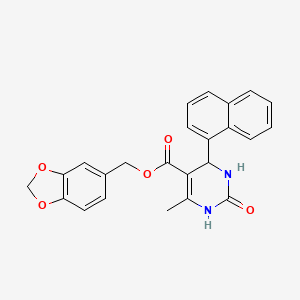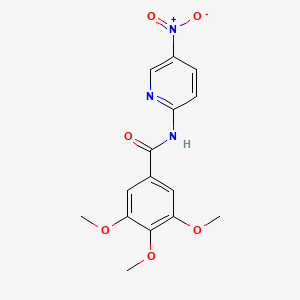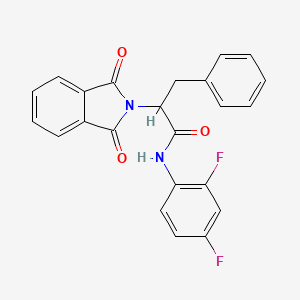
N-(4-nitrophenyl)-4-phenoxybutanamide
説明
N-(4-nitrophenyl)-4-phenoxybutanamide, also known as NPPOB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NPPOB is a synthetic compound that is widely used in research laboratories to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits. In
作用機序
The mechanism of action of N-(4-nitrophenyl)-4-phenoxybutanamide is not fully understood. However, several studies have suggested that N-(4-nitrophenyl)-4-phenoxybutanamide acts as an inhibitor of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. N-(4-nitrophenyl)-4-phenoxybutanamide has also been shown to inhibit the activity of several enzymes involved in the metabolism of neurotransmitters, including monoamine oxidase and catechol-O-methyltransferase.
Biochemical and Physiological Effects
N-(4-nitrophenyl)-4-phenoxybutanamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in the metabolism of neurotransmitters, leading to an increase in the levels of neurotransmitters in the brain. Moreover, N-(4-nitrophenyl)-4-phenoxybutanamide has been shown to have antioxidant properties, which may help protect against oxidative stress. N-(4-nitrophenyl)-4-phenoxybutanamide has also been investigated for its potential anti-cancer properties, as it has been shown to inhibit the growth of several cancer cell lines.
実験室実験の利点と制限
N-(4-nitrophenyl)-4-phenoxybutanamide has several advantages and limitations for lab experiments. One of the advantages is that it is a synthetic compound, which means that it is readily available and can be easily synthesized in large quantities. Moreover, N-(4-nitrophenyl)-4-phenoxybutanamide has been shown to have a high degree of selectivity for the enzymes it inhibits, which makes it a useful tool for investigating the mechanism of action of these enzymes. However, one of the limitations of N-(4-nitrophenyl)-4-phenoxybutanamide is that it may have off-target effects, which may complicate the interpretation of the results obtained from lab experiments.
将来の方向性
There are several future directions for the research on N-(4-nitrophenyl)-4-phenoxybutanamide. One direction is to investigate the potential therapeutic benefits of N-(4-nitrophenyl)-4-phenoxybutanamide in the treatment of Alzheimer's disease, Parkinson's disease, and cancer. Another direction is to investigate the mechanism of action of N-(4-nitrophenyl)-4-phenoxybutanamide in more detail, with the aim of developing more selective inhibitors of the enzymes it targets. Moreover, further studies are needed to investigate the potential off-target effects of N-(4-nitrophenyl)-4-phenoxybutanamide and to develop strategies to minimize these effects.
Conclusion
In conclusion, N-(4-nitrophenyl)-4-phenoxybutanamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been widely used in scientific research to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits. The synthesis of N-(4-nitrophenyl)-4-phenoxybutanamide is a complex process that involves several steps. N-(4-nitrophenyl)-4-phenoxybutanamide has several advantages and limitations for lab experiments, and there are several future directions for the research on N-(4-nitrophenyl)-4-phenoxybutanamide.
科学的研究の応用
N-(4-nitrophenyl)-4-phenoxybutanamide has been widely used in scientific research due to its potential applications in various fields. It has been used as a tool to investigate the mechanism of action of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. N-(4-nitrophenyl)-4-phenoxybutanamide has also been used as a substrate to study the activity of several enzymes, including laccase, peroxidase, and tyrosinase. Moreover, N-(4-nitrophenyl)-4-phenoxybutanamide has been investigated for its potential therapeutic benefits in the treatment of several diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
特性
IUPAC Name |
N-(4-nitrophenyl)-4-phenoxybutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c19-16(7-4-12-22-15-5-2-1-3-6-15)17-13-8-10-14(11-9-13)18(20)21/h1-3,5-6,8-11H,4,7,12H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTYKRVEWOGWOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6135476 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(hydroxymethyl)-17-(4-iodophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4887005.png)
![2-[5-(benzyloxy)-1H-indol-3-yl]-N-tritylethanamine](/img/structure/B4887024.png)
![4-(4-fluorophenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4887036.png)

![3-[(4-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B4887046.png)
![2-fluoro-N-[2,2,2-trichloro-1-({[(2-methoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4887050.png)
![5-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]-2-cyclohexen-1-one](/img/structure/B4887057.png)
![4-({4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid](/img/structure/B4887066.png)
![3-chloro-4-[(3-iodobenzyl)oxy]-5-methoxybenzonitrile](/img/structure/B4887070.png)


![5-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4887095.png)
![(3aS*,5S*,9aS*)-5-(6-chloro-1,3-benzodioxol-5-yl)-2-(3-methoxyphenyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4887098.png)
![4-{[2-(2-fluorophenyl)-1-methylethyl]amino}cyclohexanol](/img/structure/B4887100.png)